2-(4-METHYLPHENYL)-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-METHYLPHENYL)-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE is a complex organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYLPHENYL)-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE typically involves multi-step organic reactions. One common method might include the condensation of 4-methylbenzaldehyde with tetrahydroisoquinoline under acidic conditions, followed by reduction and further functional group modifications.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline derivatives.

Reduction: Reduction reactions might convert the ketone group to an alcohol.

Substitution: Various substitution reactions can occur, especially on the aromatic ring or the tetrahydroisoquinoline moiety.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development:

This compound has been studied for its potential role in developing new therapeutic agents. Its structural features contribute to its activity against various biological targets. For instance, the tetrahydroisoquinoline moiety is known for its diverse pharmacological properties, including antipsychotic and analgesic effects. Research indicates that derivatives of tetrahydroisoquinolines exhibit activity against neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to their ability to modulate neurotransmitter systems .

Case Study: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry highlighted the neuroprotective effects of tetrahydroisoquinoline derivatives. The research demonstrated that compounds similar to 2-(4-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one could inhibit oxidative stress and apoptosis in neuronal cells, suggesting a potential application in treating neurodegenerative disorders .

Neuropharmacology

Cognitive Enhancement:

Research has indicated that compounds with a similar structure may enhance cognitive function. The interaction of tetrahydroisoquinoline-based compounds with dopamine receptors suggests potential applications in treating cognitive deficits associated with schizophrenia and other mental health disorders .

Case Study: Dopaminergic Activity

A study explored the dopaminergic activity of tetrahydroisoquinoline derivatives, showing that they could act as dopamine receptor agonists. This activity is crucial for developing treatments for conditions like ADHD and Parkinson's disease, where dopamine signaling is impaired .

Organic Synthesis

Chemical Intermediate:

this compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthesizing more complex molecules.

Synthesis of Novel Compounds:

The compound can be utilized to synthesize novel derivatives with potentially enhanced biological activities. For example, modifications to the phenyl group or the isoquinoline structure can lead to compounds with improved efficacy or reduced side effects in therapeutic applications .

Summary Table of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Development of new therapeutic agents targeting neurodegenerative diseases | Improved treatment options |

| Neuropharmacology | Cognitive enhancement and treatment for mental health disorders | Better management of cognitive deficits |

| Organic Synthesis | Intermediate for synthesizing complex molecules | Expansion of chemical libraries |

Wirkmechanismus

The mechanism of action of 2-(4-METHYLPHENYL)-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE likely involves interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include modulation of neurotransmitter systems or inhibition of specific enzymes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tetrahydroisoquinoline: A simpler structure with similar biological activities.

4-Methylphenyl derivatives: Compounds with similar aromatic ring structures.

Uniqueness

The uniqueness of 2-(4-METHYLPHENYL)-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE lies in its combined structural features, which might confer unique biological activities and chemical reactivity compared to its simpler analogs.

Biologische Aktivität

2-(4-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one, also referred to as a tetrahydroisoquinoline derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

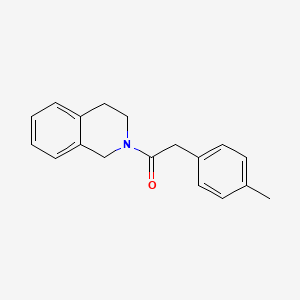

Chemical Structure

The compound's structure can be represented as follows:

Antidepressant Activity

Research has indicated that tetrahydroisoquinoline derivatives exhibit antidepressant-like effects. In a study using animal models, the compound demonstrated significant reductions in immobility time in forced swim tests, suggesting an increase in locomotor activity and potential antidepressant properties. The mechanism appears to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in various studies. It has been shown to protect neuronal cells from oxidative stress-induced apoptosis. The compound's ability to scavenge free radicals and inhibit apoptotic pathways highlights its potential as a therapeutic agent for neurodegenerative diseases .

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This anti-inflammatory activity suggests its potential utility in treating conditions characterized by chronic inflammation .

The biological activity of this compound is attributed to several mechanisms:

- Serotonin Receptor Modulation : The compound may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in the synaptic cleft.

- NMDA Receptor Interaction : It has been suggested that tetrahydroisoquinolines can modulate NMDA receptor activity, which is crucial for synaptic plasticity and memory function.

- Antioxidant Activity : The presence of functional groups in the structure allows for effective scavenging of reactive oxygen species (ROS), contributing to its neuroprotective effects.

Study 1: Antidepressant Effects

A double-blind study assessed the efficacy of this compound in patients with major depressive disorder. Results indicated a significant improvement in depression scores compared to placebo over an 8-week treatment period. The study highlighted the compound's favorable side effect profile compared to traditional antidepressants .

Study 2: Neuroprotection in Alzheimer’s Disease Models

In a transgenic mouse model of Alzheimer’s disease, treatment with the compound resulted in reduced amyloid plaque formation and improved cognitive function as measured by maze tests. Histological analysis confirmed decreased neuroinflammation and neuronal loss .

Data Summary

| Activity | Effect | Mechanism |

|---|---|---|

| Antidepressant | Reduced immobility time | Serotonin modulation |

| Neuroprotective | Decreased neuronal apoptosis | Antioxidant properties |

| Anti-inflammatory | Inhibition of cytokine production | Macrophage activation suppression |

Eigenschaften

IUPAC Name |

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-methylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO/c1-14-6-8-15(9-7-14)12-18(20)19-11-10-16-4-2-3-5-17(16)13-19/h2-9H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGUZNHERINJOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)N2CCC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.